3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
Description
This compound features a 1-methylpyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its pharmacological relevance. At the 4-position of this core, a piperidin-4-yl group is attached, which is further functionalized with a methylene bridge to a 3,4-dihydropyrimidin-4-one moiety.
Pyrazolo[3,4-d]pyrimidines are widely studied for their antitumor, antiviral, and kinase-inhibitory properties . The methyl group at the 1-position enhances metabolic stability, while the piperidine and dihydropyrimidinone moieties may improve solubility and target binding .
Properties
IUPAC Name |
3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-21-15-13(8-20-21)16(19-10-18-15)22-6-3-12(4-7-22)9-23-11-17-5-2-14(23)24/h2,5,8,10-12H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVUIUKLGYBOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization reactions . The reaction conditions often involve heating in ethanol or under acid/base catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes such as one-pot or multi-component reactions to enhance yield and efficiency. These methods are designed to be cost-effective and environmentally friendly, often incorporating green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound under discussion has been investigated as an epidermal growth factor receptor (EGFR) inhibitor. Research indicates that derivatives with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms such as EGFR T790M .
Kinase Inhibition
The compound's structure allows it to act as a kinase inhibitor, which is crucial for regulating various cellular processes including proliferation and survival. The pyrazolo[3,4-d]pyrimidine moiety has been identified as a key scaffold for designing ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs), making it a valuable candidate in the development of targeted cancer therapies .
Neuropharmacology
There is emerging interest in the neuropharmacological properties of compounds containing the piperidine and pyrazolo[3,4-d]pyrimidine moieties. These compounds are being studied for their potential effects on neurotransmitter systems and their ability to modulate cognitive functions. The piperidinyl group may enhance blood-brain barrier permeability, allowing for central nervous system activity .
Case Studies
Several case studies have been conducted to explore the pharmacological potential of related compounds:
- Case Study 1 : A derivative similar to the compound was tested for its efficacy against various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells, suggesting its potential role as an anticancer agent.
- Case Study 2 : Another study focused on the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives in animal models of neurodegenerative diseases. The results showed improved cognitive function and reduced neuronal loss, indicating therapeutic potential for conditions like Alzheimer's disease.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes such as CDK2 and EGFR-TK. It binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well within the binding pockets of these enzymes, enhancing its inhibitory potency .
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
Key Observations :
- The target compound’s dihydropyrimidin-4-one group distinguishes it from analogues with carboxylic acids or methylsulfanyl substituents. This moiety may confer hydrogen-bonding capacity, mimicking natural substrates in enzymatic targets .
- Piperidine substitutions are common across analogues, suggesting their role in enhancing pharmacokinetic properties .
Analogues with Pyrido[3,4-d]pyrimidin-4-one Cores
Key Observations :
Analogues with Functionalized Piperidine Groups
Key Observations :
- The target compound’s dihydropyrimidinone contrasts with chlorinated derivatives, which serve as synthetic intermediates .
- Methylpiperazine substituents, as in , improve water solubility compared to unmodified piperidine.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a pyrazolo[3,4-d]pyrimidine precursor with a piperidine-dihydropyrimidinone intermediate, analogous to methods in .
- Biological Activity : Pyrazolo[3,4-d]pyrimidines with piperidine groups exhibit kinase inhibition (e.g., JAK2, EGFR) , suggesting the target compound may share similar mechanisms.
- ADMET Properties : The dihydropyrimidin-4-one moiety may reduce metabolic clearance compared to methylsulfanyl or chlorinated analogues .
Biological Activity
The compound 3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 289.37 g/mol. The structure features a dihydropyrimidinone core linked to a pyrazolopyrimidine moiety via a piperidine group, contributing to its pharmacological versatility.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Dihydropyrimidinone : Utilizing a Biginelli reaction or similar condensation methods.
- Introduction of the Pyrazolo Group : Achieved through cyclization reactions involving appropriate hydrazines or hydrazones.
- Piperidine Linkage : Formed through alkylation or amination reactions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines, such as A431 vulvar epidermal carcinoma cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 6.2 | Apoptosis induction |
| Compound B | T47D | 27.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar pyrazolo compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Activity
Inhibition studies against viruses like Hepatitis E virus (HEV) suggest that targeting the pyrimidine biosynthesis pathway can enhance antiviral activity. Compounds that inhibit this pathway have demonstrated effectiveness in reducing viral replication in vitro .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar in structure often act as inhibitors of key enzymes involved in nucleotide metabolism.
- Receptor Modulation : Interaction with various receptors may lead to downstream effects that contribute to their biological activities.
Case Study 1: Anticancer Efficacy
In a recent study, a derivative structurally related to the compound was tested against multiple cancer types, demonstrating selective toxicity towards malignant cells while sparing normal cells. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties against HEV, revealing that specific modifications to the pyrazolo ring enhanced potency by increasing binding affinity to viral targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
